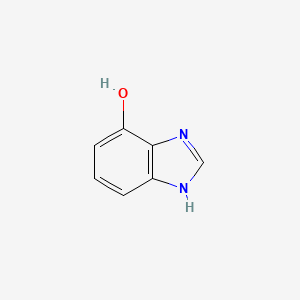

1H-Benzoimidazol-4-ol

Beschreibung

Significance of the Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

The benzimidazole scaffold, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This is due to its ability to interact with a wide range of biological targets, making it a versatile framework for drug design and discovery. nih.govorientjchem.org Heterocyclic compounds are fundamental to drug discovery, forming the core of approximately 80% of all pharmaceuticals. doaj.org Within this broad class, benzimidazole stands out for its presence in natural compounds and its crucial role in medicinal chemistry. doaj.orgcolab.ws

The physicochemical properties of the benzimidazole scaffold, such as its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions, enable its derivatives to bind effectively with various macromolecules. nih.gov This structural versatility allows for the synthesis of a wide array of derivatives with diverse biological activities. impactfactor.org The electron-rich nature of the benzimidazole ring system further contributes to its ability to engage in various biological interactions. colab.wschemijournal.com Consequently, the benzimidazole scaffold is a cornerstone in the development of new therapeutic agents. orientjchem.org

Historical Context of Benzimidazole-Based Research

The journey of benzimidazole research began in 1872 when Hoebrecker first synthesized a benzimidazole derivative. chemijournal.comquestjournals.org However, it was in the mid-20th century that interest in this class of compounds surged, particularly after the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure. chemijournal.comderpharmachemica.com This finding highlighted the biological significance of the benzimidazole nucleus and spurred further investigation into its potential applications.

In 1944, Woolley proposed that benzimidazoles, due to their structural similarity to purines, could elicit biological responses, and he reported on their antibacterial properties. nih.govijarsct.co.in The first benzimidazole-based drug, thiabendazole, was introduced in 1961 as an anthelmintic agent. derpharmachemica.comijarsct.co.in This marked a significant milestone, leading to the development of numerous other benzimidazole derivatives with improved efficacy and a broader spectrum of activity, including well-known anthelmintics like mebendazole (B1676124) and albendazole (B1665689). ijarsct.co.in Over the decades, research has expanded to explore the potential of benzimidazole derivatives in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. chemijournal.comresearchgate.net

Overview of 1H-Benzoimidazol-4-ol Derivatives and Their Research Importance

This compound itself serves as a crucial starting material and intermediate in the synthesis of a variety of derivatives with significant research importance. The strategic placement of the hydroxyl group at the 4-position of the benzimidazole ring provides a key site for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Research has shown that derivatives of this compound exhibit a range of potent biological activities. For instance, certain 2-substituted benzimidazol-4-ols have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory process. nih.gov Specifically, compounds such as 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol and 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol have demonstrated the ability to inhibit monocyte accumulation in models of inflammation. nih.gov

The versatility of the benzimidazole scaffold, combined with the reactivity of the hydroxyl group in this compound, makes it a valuable platform for the development of novel compounds with potential therapeutic applications. The ongoing research into its derivatives continues to uncover new biological activities, highlighting its enduring importance in medicinal chemistry. nih.govresearchgate.net For example, various derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. impactfactor.orgderpharmachemica.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂O sigmaaldrich.com |

| Molecular Weight | 134.14 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C7H6N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h1-4,10H,(H,8,9) sigmaaldrich.com |

| InChI Key | DODRSIDSXPMYQJ-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | Oc1cccc2[nH]cnc12 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-benzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODRSIDSXPMYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342742 | |

| Record name | 1H-Benzoimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67021-83-4 | |

| Record name | 1H-Benzoimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Benzoimidazol 4 Ol and Its Derivatives

Classical Synthetic Approaches

Traditional methods for benzimidazole (B57391) synthesis have been the bedrock for chemists for decades. These reactions, while sometimes requiring harsh conditions, are well-established and widely understood. researchgate.net All currently available techniques for synthesizing benzimidazoles are essentially variations of the Phillips-Ladenburg and Weidenhagen reactions. semanticscholar.org

The Phillips-Ladenburg reaction is a cornerstone in benzimidazole synthesis, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. semanticscholar.orgnih.gov The reaction is typically performed in the presence of a dilute mineral acid. semanticscholar.orgcolab.ws While the condensation works well for aliphatic acids, it often requires higher temperatures, sometimes in sealed vessels above 180°C, for aromatic acids to achieve feasible results. colab.wsadichemistry.com

The mechanism proceeds through the initial acylation of one of the amino groups of the diamine, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring. adichemistry.com A common modification involves using polyphosphoric acid (PPA) as both the catalyst and solvent, which facilitates the reaction at high temperatures. For instance, the synthesis of 2-(4-aminophenyl)-1H-benzimidazole was achieved with a 70% yield by reacting o-phenylenediamine with 4-aminobenzoic acid in o-phosphoric acid at 200°C for two hours. researchgate.netsemanticscholar.org A more specific example leading to a hydroxy-substituted derivative involves refluxing an o-phenylenediamine with 4-hydroxy-2-(hydroxymethyl)benzoic acid in PPA at 200°C, which produces 4-Hydroxy-2-(hydroxymethyl)benzimidazole in 70% yield.

Table 1: Examples of Phillips-Ladenburg Reaction Conditions for Benzimidazole Derivatives

| Starting Materials | Catalyst/Solvent | Temperature | Product | Yield | Reference |

| o-Phenylenediamine, 4-Aminobenzoic Acid | o-Phosphoric Acid | 200°C | 4-(1H-Benzimidazol-2-yl)benzenamine | 70% | researchgate.netsemanticscholar.org |

| o-Phenylenediamine, 4-Hydroxy-2-(hydroxymethyl)benzoic Acid | Polyphosphoric Acid (PPA) | 200°C | 4-Hydroxy-2-(hydroxymethyl)benzimidazole | 70% | |

| o-Phenylenediamine, Acetic Acid | 4N HCl | - | 2-Methyl-1H-benzimidazole | - | adichemistry.com |

| o-Phenylenediamine, Aromatic Acids | NH4Cl / EtOH | 80-90°C | 2-Aryl-benzimidazoles | 72-90% | researchgate.netsemanticscholar.org |

The Weidenhagen reaction provides an alternative classical route, utilizing the condensation of an o-phenylenediamine with an aldehyde or ketone. researchgate.netnih.gov This method often requires an oxidizing agent to facilitate the final cyclization step from the intermediate imine or benzimidazoline. researchgate.netgoogle.com Bivalent copper salts, such as copper acetate (B1210297), are commonly employed for this purpose. researchgate.netsemanticscholar.org

In a typical procedure, the reaction is carried out in water or alcohol. researchgate.netsemanticscholar.org For example, benzimidazole derivatives can be obtained in good yields by condensing o-phenylenediamine with an aldehyde at ambient temperature in methanol (B129727), using Cu(OH)2 as a catalyst in an open oxygen environment. semanticscholar.org A specific protocol for a functionalized derivative involves the condensation of 2-(hydroxymethyl)benzaldehyde (B1295816) with o-phenylenediamine using copper acetate as the catalyst in ethanol (B145695) at 80°C, achieving an 85% yield. The reaction proceeds via the formation of an imine, which is then oxidized to the benzimidazole. google.com

Table 2: Weidenhagen Reaction Conditions for Benzimidazole Derivatives

| Starting Materials | Catalyst/Oxidant | Solvent | Temperature | Yield | Reference |

| o-Phenylenediamine, Aldehyde | Cu(OH)2 / O2 | Methanol | Room Temp. | Good | semanticscholar.org |

| o-Phenylenediamine, 2-(Hydroxymethyl)benzaldehyde | Cu(OAc)2 | Ethanol | 80°C | 85% | |

| o-Phenylenediamine, Aldehydes | Boric Acid | Water | Room Temp. | - | nih.gov |

The Mamedov heterocycle rearrangement is a more specialized, acid-catalyzed method for producing 2-heteroaryl-substituted benzimidazoles from quinoxalinone derivatives. researchgate.netsemanticscholar.org This reaction was discovered when 3-benzoyluinoxalin-2(1H)one reacted with o-phenylenediamine in boiling acetic acid, leading to an unexpected rearrangement to form a coupled benzimidazole-quinoxaline product instead of the expected diazepine. rsc.org

The strategy has been developed into a greener method for synthesizing coupled compounds of benzimidazoles and pyrrolo[1,2-a]quinoxalines at room temperature using only acetic acid as the solvent. rsc.orgrsc.org A key step involves the acid-catalyzed rearrangement of a spiroquinoxalinone intermediate. researchgate.net This approach is applicable to the synthesis of complex benzimidazole derivatives. For example, refluxing equimolar amounts of alkanoyl(aroyl)quinoxalin-2(1H)-ones with 4,5-diamino-6-hydroxy-2-mercaptopyrimidine in n-butanol with sulfuric acid produces benzimidazole derivatives, demonstrating its utility with substituted diamines relevant for the synthesis of compounds like 1H-Benzoimidazol-4-ol. semanticscholar.org

Contemporary Synthetic Strategies

Modern synthetic chemistry often prioritizes efficiency, atom economy, and environmental considerations. This has led to the development of one-pot reactions and advanced catalytic systems for benzimidazole synthesis.

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single vessel to form a complex product, avoiding the need to isolate intermediates. rsc.org Several such protocols have been developed for benzimidazole derivatives.

One method describes the one-pot synthesis of 4-(1H-benzimidazol-2-yl)benzene-l,3-diols by reacting aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-l,2-diamines. researchgate.net This approach is noted for its short reaction times and good yields. researchgate.net Another efficient one-pot synthesis involves the condensation of o-phenylenediamines with various aromatic aldehydes using a recyclable ZnFe2O4 nano-catalyst under ultrasonic irradiation, which also boasts short reaction times and high yields (88-92%). doi.org A different "one-pot" strategy facilitates the conversion of 2-nitro-N-phenylaniline directly into substituted 1-phenyl-1H-benzimidazole derivatives using an iron catalyst in a liquid organic acid solvent, with yields ranging from 80% to 92%. sioc-journal.cn

Table 3: Examples of One-Pot Syntheses for Benzimidazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s, Benzene-l,2-diamines | One-pot | 4-(1H-Benzimidazol-2-yl)benzene-l,3-diols | Good | researchgate.net |

| o-Phenylenediamines, Aromatic Aldehydes | ZnFe2O4 nano-catalyst, Ultrasonic irradiation | Substituted Benzimidazoles | 88-92% | doi.org |

| 2-Nitro-N-phenylaniline, Liquid Organic Acid | Fe catalyst | 1-Phenyl-1H-benzimidazole derivatives | 80-92% | sioc-journal.cn |

| 2-Aminoimidazoles, Trialkyl orthoesters, Cyanamide | Microwave irradiation | 2-Alkyl-substituted 4-aminoimidazo[1,2-a] rsc.orgCurrent time information in Karlsruhe, DE.researchgate.nettriazines | High | rsc.org |

The development of novel catalysts has significantly advanced benzimidazole synthesis, allowing for milder reaction conditions and improved efficiency. These catalysts can be broadly categorized into metal-based, acid, and nano-catalyst systems.

Metal Catalysts: Lanthanum chloride has been used to catalyze the one-pot synthesis of benzimidazole derivatives from o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde (B134019) in acetonitrile (B52724), with yields between 85% and 95%. researchgate.netsemanticscholar.org An Fe/S catalytic redox condensation has also been reported for generating benzimidazoles from 2-nitroaniline (B44862) and phenylacetic acid. researchgate.netsemanticscholar.org More recently, a silver-based system, Ag2CO3/TFA, has been used for the catalytic 6-endo-dig cyclization to form complex benzimidazole-containing heterocycles. nih.gov

Nano-Catalysts: Nanomaterials offer high surface area and reactivity, making them excellent catalysts. ZnO nanoparticles have been used to catalyze the reaction between 4-methyl-1,2-phenylenediamine and formic acid at 70°C to produce 5-Methyl-1H-benzimidazole in 94% yield. researchgate.netsemanticscholar.org Similarly, reacting 4-methoxy-1,2-phenylenediamine with formic acid over nano-ZnO gives a 98% yield of 5-Methoxy-1H-benzimidazole. researchgate.netsemanticscholar.org Other nano-catalysts include nano-Fe2O3, CuO nanoparticles, and Al2O3/CuI/PANI nanocomposites, which effectively catalyze the condensation between o-phenylenediamines and aldehydes. rsc.org

Other Catalytic Systems: A variety of other catalysts have been employed, including boric acid, nih.gov ammonium (B1175870) chloride, semanticscholar.org and more advanced systems like H2SO4@HTC(II). rsc.org A recently developed nanoporous catalyst, ZnO@SO3H@Tropine, has been reported for the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives with excellent yields (95–99%) and reusability. rsc.org

These diverse catalytic approaches underscore the continuous effort to refine the synthesis of the benzimidazole core, enabling the creation of functionalized molecules like this compound with greater efficiency and under more environmentally benign conditions.

Catalytic Approaches to Benzimidazole Core Formation

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers efficient and regioselective routes to benzimidazoles. Catalysts based on copper, palladium, iron, and cobalt are commonly employed to facilitate the crucial C-N bond formation. mdpi.comrsc.org

Copper-catalyzed reactions are particularly prevalent. For instance, a one-pot synthesis of 2-arylaminobenzimidazoles has been developed using a copper catalyst to promote a domino C-N cross-coupling reaction. nih.gov This method addresses challenges such as the use of expensive catalysts and the low reactivity of certain precursors. nih.gov Similarly, copper(I) bromide has been used as a catalyst with cesium carbonate as a base for the synthesis of 2-substituted 1H-benzimidazoles. mdpi.com Another approach utilizes Cu2O as a catalyst with DMEDA as a ligand for the intramolecular N-arylation to form benzimidazoles in high yields. organic-chemistry.org

Cobalt complexes have also been shown to efficiently catalyze the intramolecular C-N cross-coupling of Z-N′-(2-halophenyl)-N-phenylamidines to produce substituted benzimidazoles. rsc.org Iron catalysts, such as Fe(III) porphyrin, can be used in a one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate to yield benzimidazole derivatives. uni-freiburg.de

| Catalyst System | Reactants | Product Type | Reference |

| Copper Salt | Thiourea, 2-bromoaniline, Aryl iodide | 2-Arylaminobenzimidazoles | nih.gov |

| CuBr / Cs2CO3 | o-haloacetanilide derivatives, Amidines | 2-Substituted 1H-Benzimidazoles | mdpi.com |

| Cu2O / DMEDA | N'-(2-halophenyl)-N-phenylamidines | Substituted Benzimidazoles | organic-chemistry.org |

| Co(acac)2·2H2O / 1,10-phenanthroline | Z-N′-(2-halophenyl)-N-phenylamidines | Substituted Benzimidazoles | rsc.org |

| Fe(III) porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | Benzimidazole derivatives | uni-freiburg.de |

Oxidative Cyclization Methodologies

Oxidative cyclization provides a direct route to benzimidazoles from anilines or other precursors, often avoiding the need for pre-functionalized diamines. nih.gov These methods typically involve an oxidant to facilitate the ring-closing C-N bond formation.

One efficient approach involves an amidine formation/oxidative cyclization sequence, which allows for the use of diverse anilines to generate variations in the C4-C7 positions of the benzimidazole core. nih.gov This has been achieved using oxidants like phenyliodine(III) diacetate (PIDA) or through copper-mediated oxidation. nih.gov

Another metal-free oxidative cross-coupling reaction utilizes iodine as a catalyst for the reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline to synthesize benzimidazo[1,2-c]quinazoline (B3050141) derivatives. acs.org D-Glucose has also been employed as a biorenewable C1 synthon in an oxidative cyclization strategy with o-phenylenediamines, offering an environmentally friendly process in water. organic-chemistry.org

| Oxidant/Catalyst | Reactants | Key Feature | Reference |

| PIDA or Cu-mediation | Anilines, Amidines | Access to C4-C7 diversity | nih.gov |

| Iodine | Methyl ketones, 2-(1H-benzo[d]imidazol-2-yl)aniline | Metal-free synthesis of fused systems | acs.org |

| D-Glucose | o-phenylenediamines | Biorenewable C1 source | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. nih.govjocpr.commdpi.com This technique often leads to cleaner reactions and reduced reaction times compared to conventional heating methods. arkat-usa.org

The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved through the microwave-assisted reaction of N-phenyl-o-phenylenediamine and benzaldehyde (B42025) under solvent-free conditions, catalyzed by Er(OTf)3. mdpi.com This method significantly reduces reaction times from hours to minutes and provides high yields. mdpi.com Similarly, the synthesis of 2-substituted aryl and alkyl benzimidazole derivatives using o-phenylenediamine dihydrochloride (B599025) and various reagents under microwave irradiation has been shown to increase yields by 10-50% and reduce reaction times by 96-98%. organic-chemistry.org

Microwave irradiation has also been successfully applied to the one-pot synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles from 1,2-phenylenediamine, an aromatic aldehyde, and 2-mercaptoacetic acid. arkat-usa.org

| Reactants | Catalyst/Conditions | Key Advantage | Reference |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3, Solvent-free, Microwave | Reduced reaction time (60 min to 5 min), High yield | mdpi.com |

| o-phenylenediamine dihydrochloride, Various reagents | Microwave | Increased yield (10-50%), Reduced time (96-98%) | organic-chemistry.org |

| 1,2-phenylenediamine, Aromatic aldehyde, 2-mercaptoacetic acid | Microwave | One-pot synthesis, Higher yields | arkat-usa.org |

Functionalization and Derivatization Techniques

Once the benzimidazole nucleus is formed, further functionalization can be carried out to modify its properties and explore structure-activity relationships.

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Nucleus

The benzimidazole ring system possesses distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. chemicalbook.com The N1 and N3 atoms of the imidazole ring are susceptible to electrophilic attack, such as alkylation. chemicalbook.comresearchgate.net The benzene (B151609) portion of the molecule, specifically positions 4, 5, 6, and 7, is π-excessive and therefore prone to electrophilic substitution reactions like bromination. chemicalbook.comlongdom.org

Conversely, the C2 position is electron-deficient and thus a primary site for nucleophilic substitution. chemicalbook.com However, for unsubstituted 2-halobenzimidazoles, the nucleophile can abstract a proton from the N1 position, which can impede the substitution at C2. longdom.orgijdrt.com This issue is overcome in N1-substituted benzimidazoles, where nucleophilic substitution at the C2 position proceeds more readily. longdom.orgijdrt.com The Chichibabin amination reaction is a notable method for introducing an amino group at the C2 position via nucleophilic substitution. longdom.org

C-H Activation for Regioselective Functionalization

Direct C-H activation has become a powerful strategy for the regioselective functionalization of benzimidazoles, avoiding the need for pre-installed functional groups. nih.govnycu.edu.tw This approach allows for the formation of C-C or C-heteroatom bonds at specific positions.

Palladium-catalyzed C-H activation has been effectively used for the synthesis of 2(2'-biphenyl)benzimidazoles. nih.govnycu.edu.tw In this process, the nitrogen atom of the benzimidazole ring directs the palladium catalyst to activate a C-H bond at the ortho position of a 2-aryl substituent, leading to highly regioselective arylation. nycu.edu.tw Nickel-aluminum bimetallic catalysis has also been shown to mediate the regioselective C-H bond functionalization of benzimidazole derivatives. nih.govacs.org The presence or absence of an aluminum co-catalyst can switch the selectivity of the reaction. nih.govacs.org Furthermore, scandium-catalyzed intramolecular C-H activation at the C2 position of benzimidazole substrates has been reported to produce cyclic benzimidazole compounds in excellent yields. beilstein-journals.org

Cross-Coupling Reactions in Benzimidazole Synthesis

Cross-coupling reactions are indispensable tools for constructing the benzimidazole scaffold and for its subsequent derivatization. These reactions, often catalyzed by transition metals like palladium and copper, facilitate the formation of C-N, C-C, and C-O bonds. rsc.orgresearchgate.net

Copper-catalyzed domino C-N cross-coupling reactions have been utilized for the synthesis of 2-arylaminobenzimidazoles. nih.gov Cobalt-catalyzed intramolecular C-N cross-coupling is another effective method for synthesizing substituted benzimidazoles. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the synthesis of biaryl-containing benzimidazoles. researchgate.net Benzimidazole-based N-heterocyclic carbenes (NHCs) have been developed as ligands for these metal catalysts, enhancing their efficiency and scope in reactions like Heck, Suzuki, and Sonogashira couplings. researchgate.net A metal-free intramolecular C-N cross-coupling reaction of N-(2-iodoaryl)benzamidine in water has also been developed, offering an environmentally friendly route to benzimidazole derivatives. mdpi.com

N-Alkylation and other N-Functionalization Strategies

The nitrogen atoms of the benzimidazole ring system are common sites for functionalization, with N-alkylation being a primary strategy to modulate the physicochemical and biological properties of the resulting derivatives. This modification is typically achieved through the reaction of the benzimidazole nitrogen with an alkyl halide or other electrophile in the presence of a base. researchgate.net

The choice of base and solvent is critical for achieving high yields. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydride (NaH), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netmdpi.com Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (CH3CN), and dimethyl sulfoxide (B87167) (DMSO) are frequently employed to facilitate the reaction. nih.govgsconlinepress.comtsijournals.com

One prevalent strategy involves the reaction of a 1H-benzimidazole with an alkyl halide. For instance, derivatives of 2-benzylthiomethyl-1H-benzimidazole are N-alkylated using potassium carbonate in hot DMF. gsconlinepress.com This method has been used to introduce various benzyl (B1604629) and alkyl groups at the N-1 position. gsconlinepress.com Similarly, the N-alkylation of 5-nitro-1H-benzimidazole with 2-chloroethanol (B45725) can be accomplished using potassium carbonate in DMSO at 50°C, yielding the corresponding N-substituted alcohol. tsijournals.com

A detailed study on the synthesis of 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol optimized the N-alkylation conditions. The highest yields were obtained when 4,5,6,7-tetrabromo-1H-benzimidazole was reacted with 3-bromopropan-1-ol using potassium carbonate as the base in refluxing acetonitrile. mdpi.comnih.gov This demonstrates a successful N-alkylation that incorporates a hydroxyl-terminated alkyl chain, a common polar functional group.

The following table summarizes various N-alkylation conditions reported for benzimidazole derivatives, which are applicable to the 1H-benzimidazol-4-ol scaffold.

| Starting Benzimidazole | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 4,5,6,7-Tetrabromo-1H-benzimidazole | 3-Bromopropan-1-ol | K2CO3 | CH3CN | Reflux, 96 h | 73% | nih.gov, mdpi.com |

| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride / Ethyl bromide | K2CO3 | DMF | Heated | 50-80% | gsconlinepress.com |

| 5-Nitro-1H-benzimidazole | 2-Chloroethanol | K2CO3 | DMSO | 50°C, 4 h | 52% | tsijournals.com |

| Substituted 1H-benzimidazoles | Ketonic Mannich bases | N/A | Ethanol-water (1:1) | Reflux, 1 h | N/A | researchgate.net |

| Imidazole/Benzimidazole | Alkyl halides | Alkaline water-SDS system | Water | Ambient or 55-60°C | High | researchgate.net |

Other N-functionalization strategies extend beyond simple alkylation. For example, ketonic Mannich bases have been used to N-alkylate benzimidazoles, followed by reduction with sodium borohydride (B1222165) (NaBH4) to produce 1-(3-hydroxypropyl)benzimidazoles in excellent yields. researchgate.net This two-step process introduces a hydroxyl-functionalized propyl chain onto the benzimidazole nitrogen. researchgate.net

Strategies for Introducing Hydroxyl and other Polar Groups

The introduction of hydroxyl (-OH) and other polar functional groups is a cornerstone of modifying the 1H-benzimidazole scaffold to enhance properties such as solubility and target interactions. These groups can be introduced either during the formation of the benzimidazole ring or by functionalizing a pre-existing derivative.

A primary method for constructing benzimidazoles with polar groups involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde that already bears the desired functional group. This approach builds the heterocyclic system with the polar moiety in place. For example, the synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol is achieved through a one-pot reaction of benzene-1,2-diamines with a substituted (2,4-dihydroxyphenyl)methanethione derivative. researchgate.net This directly incorporates a diol functionality onto a phenyl substituent at the C-2 position of the benzimidazole. researchgate.net

Similarly, various 2-aryl-1H-benzimidazoles containing phenolic hydroxyl groups have been synthesized by condensing o-phenylenediamine or its derivatives with appropriately substituted aromatic aldehydes. wiley.com For example, the reaction with 4-hydroxybenzaldehyde (B117250) yields 4-(1H-benzo[d]imidazol-2-yl)phenol. wiley.com This strategy has been used to create a library of compounds with varying hydroxylation patterns on the C-2 phenyl ring. wiley.com

Another approach introduces a hydroxyl group on an alkyl side chain. The reaction of o-phenylenediamine with lactic acid in the presence of hydrochloric acid results in the formation of 1-(1H-benzoimidazol-2-yl)ethan-1-ol, directly installing a hydroxyethyl (B10761427) group at the C-2 position. mdpi.com

The table below outlines key strategies for incorporating hydroxyl groups into benzimidazole structures.

| Strategy | Precursors | Resulting Compound | Key Feature | Reference |

| One-pot condensation | Benzene-1,2-diamines and sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s | 4-(1H-benzimidazol-2-yl)benzene-1,3-diols | Introduction of a resorcinol (B1680541) moiety at C-2 | researchgate.net |

| Condensation | o-Phenylenediamine and 4-hydroxybenzaldehyde | 4-(1H-benzo[d]imidazol-2-yl)phenol | Introduction of a phenolic -OH group at C-2 | wiley.com |

| Condensation | o-Phenylenediamine and lactic acid | 1-(1H-benzoimidazol-2-yl)ethan-1-ol | Introduction of a 1-hydroxyethyl group at C-2 | mdpi.com |

| N-Alkylation | 5-Nitro-1H-benzimidazole and 2-chloroethanol | 2-(5-Nitro-1H-benzimidazol-1-yl)ethan-1-ol | Introduction of a hydroxyethyl group at N-1 | tsijournals.com |

These methods highlight the versatility of benzimidazole chemistry, allowing for the strategic placement of hydroxyl and other polar groups to create a diverse range of functionalized molecules derived from the 1H-benzimidazol-4-ol core structure.

Reaction Chemistry and Chemical Transformations of 1h Benzoimidazol 4 Ol Derivatives

Oxidation Reactions of Functional Groups

Functional groups on the benzimidazole (B57391) scaffold can be selectively oxidized to introduce new functionalities or to serve as intermediates for further synthetic steps. These reactions include the oxidation of hydroxyl and alkyl groups and the N-oxidation of the imidazole (B134444) ring.

The oxidation of alcohol substituents is a common transformation. For instance, primary alcohols attached to the benzimidazole ring, such as in (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol, can be oxidized to the corresponding aldehydes using reagents like the Dess–Martin periodinane. nih.gov Similarly, the hydroxymethyl group of 4-Hydroxy-2-(hydroxymethyl)benzimidazole can be oxidized to yield the corresponding benzimidazole-2-carboxylic acid.

Alkyl groups, particularly methyl groups, can also be oxidized. The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert a methyl group at the C2-position into a carboxylic acid, as demonstrated in the synthesis of 1H-benzo[d]imidazole-2-carboxylic acid from the corresponding 2-methyl derivative. nih.gov

The nitrogen atoms of the imidazole ring can undergo oxidation to form N-oxides. The tautomeric equilibrium between benzimidazol-1-ols and their 1-oxide forms is highly dependent on the solvent, with the polar oxide form being favored in polar solvents. thieme-connect.de The synthesis of specific N-oxides, such as 2-((3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-2-yl)pyridine 1-oxide, has been successfully achieved, highlighting the accessibility of this class of derivatives. mdpi.com

Table 1: Examples of Oxidation Reactions on Benzimidazole Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol | Dess–Martin periodinane | 1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde | nih.gov |

| 2-methyl-1H-benzimidazole derivative | Potassium permanganate (KMnO₄) | 1H-benzo[d]imidazole-2-carboxylic acid | nih.gov |

| 4-Hydroxy-2-(hydroxymethyl)benzimidazole | General Oxidizing Agent | Benzimidazole-2-carboxylic acid | |

| 2-(pyridin-2-yl)-hexahydro-1H-benzo[d]imidazole | m-CPBA | 2-((3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-2-yl)pyridine 1-oxide | mdpi.com |

Reduction Reactions of Functional Groups

Reduction reactions are pivotal in the synthesis of many benzimidazole derivatives, particularly for the preparation of amino-substituted compounds from their nitro precursors. The nitro group is a common substituent introduced via electrophilic nitration, and its reduction to an amine provides a key handle for further functionalization.

The conversion of nitrobenzimidazoles to aminobenzimidazoles is a frequently employed synthetic step. google.comgoogle.com A variety of methods are available for this transformation. Catalytic hydrogenation is a widely used, efficient, and clean method. This can be performed using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. uni-bayreuth.de For example, the key intermediate for the drug bendamustine (B91647) was generated via catalytic heterogeneous hydrogenation of an aromatic nitro compound, a process that was successfully scaled up using a continuous flow H-Cube reactor. researchgate.net Other catalysts, including noble metals and nickel, are also effective. google.com

Besides catalytic hydrogenation, dissolving metal reductions offer a classic alternative. google.com This method involves the use of metals like zinc (Zn), iron (Fe), or tin (Sn) in an acidic medium to reduce the nitro group. google.com Furthermore, selective reduction of one nitro group in a dinitro-substituted benzimidazole is possible. The use of sodium polysulfide (Na₂Sₓ) can achieve the regiospecific reduction of 4,6-dinitrobenzimidazoles to 4-amino-6-nitrobenzimidazoles. uni-bayreuth.deechemi.com Electrochemical methods have also been explored for the reduction of nitrobenzimidazoles, which involves a 6-electron transfer to form the corresponding amino derivative. researchgate.net

Reduction is not limited to nitro groups. Carbonyl functionalities on benzimidazole derivatives can be reduced to the corresponding alcohols using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or via catalytic hydrogenation. google.com

Table 2: Methods for the Reduction of Nitrobenzimidazoles

| Reduction Method | Reagent(s)/Catalyst(s) | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Amino-benzimidazole | High efficiency, clean reaction. | uni-bayreuth.deresearchgate.net |

| Dissolving Metal Reduction | Zn, Fe, or Sn in acid | Amino-benzimidazole | Classic method, effective for various substrates. | google.com |

| Selective Chemical Reduction | Sodium Polysulfide (Na₂Sₓ) | Amino-nitro-benzimidazole | Regiospecific reduction of one nitro group in dinitro compounds. | uni-bayreuth.deechemi.com |

| Electrochemical Reduction | Solid electrodes (graphite, Cu) | Amino-benzimidazole | Involves direct electron transfer to the nitro group. | researchgate.net |

Core and Side-Chain Substitution Reactions

Substitution reactions on the benzimidazole core and its side chains are essential for building molecular diversity. These include halogenation, alkylation, and acylation, which allow for the fine-tuning of the molecule's properties.

Halogenation: Direct electrophilic halogenation of the benzimidazole ring can be challenging to control, often resulting in poly-substituted products. For example, reaction with calcium hypochlorite (B82951) can lead to trichlorinated derivatives. thieme-connect.de However, regioselective halogenation can be achieved. For instance, 5(6)-(formylamino)benzimidazole undergoes smooth electrophilic bromination to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole, demonstrating the directing effect of the acylamino group. chem-soc.si Bromination can also be performed using bromine in acetic acid. google.com The introduction of halogens (fluorine, chlorine, bromine) can significantly influence the electronic and photophysical properties of the resulting derivatives. acs.org

Alkylation: N-alkylation of the imidazole ring is a common and straightforward modification. It is typically achieved by reacting the N-H of the benzimidazole with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). google.comgoogle.com This method has been used to synthesize a wide variety of N-1 substituted benzimidazoles, including those with hydroxypropyl and other functionalized chains. nih.govnih.govresearchgate.net More recently, efficient and sustainable methods have been developed, such as using an aqueous basic medium with a surfactant like sodium dodecyl sulfate (B86663) (SDS) to facilitate the reaction. lookchem.com N-alkylation significantly impacts the lipophilicity and biological activity of the parent compound. nih.gov

Acylation: Acylation can occur at the nitrogen of the imidazole ring or on hydroxyl or amino side chains. N-acylation is readily accomplished by reacting the benzimidazole with an acylating agent like acetic anhydride (B1165640) or benzoyl chloride. ijeas.orgwiley.com Acylation of side-chain functional groups is also a key transformation. For example, a hydroxyl group on an N-1 side chain can be esterified using an acyl chloride or through chemoenzymatic methods with vinyl esters to produce ester derivatives. nih.gov These acylation reactions are crucial for creating prodrugs and modifying the pharmacokinetic profile of benzimidazole-based compounds.

Table 3: Summary of Substitution Reactions

| Reaction Type | Reagent(s) | Position(s) | Purpose/Outcome | Reference(s) |

|---|---|---|---|---|

| Halogenation | Br₂/AcOH; Electrophilic brominating agents | Benzene (B151609) ring (e.g., C4, C5, C6, C7) | Introduce halogens, modulate electronic properties. | google.comchem-soc.si |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF/CH₃CN | Imidazole ring (N-1) | Increase lipophilicity, introduce functional side chains. | google.comgoogle.comnih.gov |

| N-Acylation | Acetic anhydride; Benzoyl chloride | Imidazole ring (N-1) | Protection, electronic modification. | ijeas.orgwiley.com |

| Side-Chain Acylation | Acyl chloride; Vinyl ester | Hydroxyl or Amino groups on side chains | Prodrug formation, modify physicochemical properties. | nih.gov |

Derivatization for Prodrug Development and Pharmacokinetic Modulation

The chemical versatility of the benzimidazole scaffold is extensively leveraged for the development of prodrugs and for the optimization of pharmacokinetic properties. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This strategy is often employed to improve properties such as solubility, stability, membrane permeability, and to achieve sustained release. nih.gov

A common prodrug approach for benzimidazole derivatives involves the esterification of hydroxyl groups. By converting a hydroxyl group on a side chain into an ester, the lipophilicity of the molecule can be precisely controlled by varying the length and nature of the acyl chain. nih.gov For example, derivatization of a hydroxyl-containing benzimidazole inhibitor into various aliphatic esters can yield prodrugs with different rates of hydrolysis and, consequently, varied durations of action. nih.govmdpi.com This strategy has been successfully applied to other drug classes, such as the antipsychotic haloperidol, where fatty acid esters serve as long-acting injectable formulations. mdpi.com

Table 4: Strategies for Prodrug Development and Pharmacokinetic Modulation

| Strategy | Chemical Transformation | Targeted Functional Group | Desired Outcome | Reference(s) |

|---|---|---|---|---|

| Prodrug Synthesis | Esterification | Side-chain hydroxyl (-OH) | Improved lipophilicity, sustained release, altered in vivo lability. | nih.govmdpi.com |

| Pharmacokinetic Modulation | N-Alkylation | Imidazole N-H | Increased lipophilicity, enhanced membrane penetration, improved efficacy. | nih.govacs.org |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the molecular structure of 1H-Benzoimidazol-4-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on the known spectra of related benzimidazole (B57391) derivatives. researchgate.netnih.gov The presence of the benzimidazole core, with its distinct aromatic and heterocyclic protons and carbons, provides a unique spectral fingerprint. nih.gov In solution, benzimidazoles can undergo rapid tautomerism, which can lead to averaged signals for certain nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzene (B151609) ring, the proton at the C2 position of the imidazole (B134444) ring, and the N-H proton. The hydroxyl proton signal may also be observable. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a downfield shift, as well as the carbons of the imidazole ring. Due to tautomerism, some signals of the benzimidazole carbons may coalesce into an average signal in certain solvents. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic CH | 6.8 - 7.6 | Complex multiplet patterns due to coupling. |

| Imidazole C2-H | ~8.0 | Typically a singlet, shifted downfield. | |

| Imidazole N-H | 12.0 - 13.0 | Broad singlet, position is solvent-dependent. | |

| Phenolic O-H | 9.0 - 10.0 | Broad singlet, may exchange with D₂O. | |

| ¹³C NMR | Aromatic C-OH | 145 - 155 | Downfield shift due to the electronegative oxygen. |

| Aromatic CH | 105 - 125 | Range typical for aromatic carbons. | |

| Aromatic C (fused) | 130 - 145 | Bridgehead carbons. |

Note: Predicted values are based on general principles and data from similar benzimidazole structures.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to display distinct absorption bands corresponding to the O-H, N-H, C-H, C=N, C=C, and C-O bonds. orientjchem.org The spectrum for the parent 1H-benzimidazole shows characteristic bands for N-H and aromatic C-H stretching. nist.gov For substituted derivatives like 2-(4-hydroxyphenyl)-1H-benzimidazole, a broad band around 3308 cm⁻¹ is attributed to O-H and N-H stretching vibrations. rsc.org

Table 2: Characteristic IR/FTIR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | O-H (hydroxyl), N-H (imidazole) | 3500 - 3200 (Broad) |

| Stretching | Aromatic C-H | 3100 - 3000 |

| Stretching | C=N (imidazole) | 1630 - 1610 |

| Stretching | C=C (aromatic ring) | 1600 - 1450 |

| Stretching | C-O (phenol) | 1260 - 1180 |

Note: Values are typical ranges for the specified functional groups. orientjchem.orgnist.govrsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. youtube.com This technique is useful for both qualitative and quantitative analysis of substances containing chromophores. semanticscholar.org The benzimidazole ring system is a chromophore that exhibits characteristic absorption bands in the UV region, typically arising from π-π* transitions. msu.edu The UV spectrum of the parent 1H-benzimidazole shows distinct absorption maxima. researchgate.netnist.gov The presence of the hydroxyl group (-OH), an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole.

Table 3: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

| Electronic Transition | Expected λₘₐₓ (nm) |

|---|---|

| π → π* | ~245 |

| π → π* | ~280 |

Note: Expected values are based on the spectrum of 1H-benzimidazole and the known effects of hydroxyl substituents. researchgate.netnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule upon ionization. libretexts.org For this compound (C₇H₆N₂O), the molecular weight is 134.14 g/mol . sigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 134. The fragmentation pattern would likely involve the loss of small, stable neutral molecules characteristic of aromatic and heterocyclic systems. The mass spectrum for the parent 1H-benzimidazole shows a molecular ion at m/z 118, with a major fragment resulting from the loss of HCN (m/z 91). nist.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Ion/Fragment | Possible Neutral Loss |

|---|---|---|

| 134 | [M]⁺˙ (Molecular Ion) | - |

| 106 | [M - CO]⁺˙ | CO |

| 105 | [M - HCN - H]⁺ | HCN, H |

Note: Fragmentation pathways are predictive and based on common fragmentation rules for related structures. libretexts.orgnist.govnih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures, impurities, or other components in a sample, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of benzimidazole derivatives. uchile.clnih.gov A reverse-phase (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. This method allows for the efficient separation of benzimidazoles with high resolution and sensitivity. sielc.com The retention time of the compound under specific conditions is a key identifying characteristic, while the peak area is proportional to its concentration, enabling accurate quantification.

Table 5: Typical HPLC Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Description |

|---|---|

| Column | C8 or C18 (e.g., Nucleosil C8) |

| Mobile Phase | Acetonitrile (B52724) and/or Methanol (B129727) with an aqueous buffer (e.g., phosphate (B84403) or formate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Spectrophotometer (e.g., at 254 nm or 280 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: These are general conditions; method optimization is required for the specific analysis of this compound. uchile.clnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, leading to dramatic increases in resolution, speed, and sensitivity. wisdomlib.orgnih.gov This enhanced performance allows for faster analysis times and reduced solvent consumption, making it a more efficient and environmentally friendly technique. nih.gov

For the analysis of benzimidazole derivatives, UHPLC offers superior chromatographic resolution and shorter analytical run times compared to traditional HPLC. nih.gov The increased efficiency is particularly advantageous when analyzing this compound in complex matrices, where it can effectively separate the target analyte from impurities and matrix components. nih.gov The combination of UHPLC with mass spectrometry provides a powerful tool for both quantification and identification. researchgate.net

Table 1: Example UHPLC Parameters for Analysis of a Related Benzimidazole Compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | massbank.jp |

| Mobile Phase A | 1 mM ammonium (B1175870) fluoride (B91410) in water | massbank.jp |

| Mobile Phase B | Methanol (MeOH) | massbank.jp |

| Flow Rate | 0.45 mL/min | massbank.jp |

| Gradient | Gradient elution from 2% to 100% Mobile Phase B | massbank.jp |

| Run Time | Under 30 minutes | massbank.jp |

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov For polar compounds with low volatility, such as this compound which contains hydroxyl and amine functional groups, derivatization is typically a prerequisite for GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common approach for related benzimidazole structures involves acylation; for instance, a benzimidazole metabolite has been successfully derivatized using pentafluorobenzoylchloride prior to GC analysis. nih.gov

The selection of the appropriate capillary column, typically based on polarity, is crucial for achieving the desired separation. hpst.cz Following separation, a variety of detectors can be used for quantification, with the nitrogen-phosphorus detector (NPD) offering high selectivity for nitrogen-containing compounds like benzimidazoles. nih.govresearchgate.net

Table 2: General Gas Chromatography (GC) Parameters

| Parameter | Description/Example | Reference |

|---|---|---|

| Derivatization | Required for polar analytes to increase volatility (e.g., acylation, silylation). | nih.govmdpi.com |

| Column | Capillary column (e.g., OV-1, HP-ms) selected based on analyte and derivative polarity. | hpst.czresearchgate.net |

| Carrier Gas | Inert gas, typically Helium or Nitrogen. | federalpolyilaro.edu.ng |

| Injection Mode | Split or Splitless, depending on analyte concentration. | federalpolyilaro.edu.ng |

| Detector | Nitrogen-Phosphorus Detector (NPD) for selectivity or Flame Ionization Detector (FID) for general purpose. | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique widely used for the separation and identification of compounds. nih.govanalyticaltoxicology.com It is particularly useful for monitoring the progress of chemical reactions, determining the purity of a substance, and identifying compounds present in a mixture. umich.eduijcrt.org The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. wjpls.org The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action, separating the sample's components based on their differential affinity for the stationary and mobile phases. umich.edu

For the analysis of benzimidazole and its derivatives, silica gel is a commonly used stationary phase. ijcrt.org The separation is visualized, often under UV light, and the retention factor (Rf value) for each spot is calculated to aid in identification. nih.govumich.edu

Table 3: TLC Systems for Benzimidazole Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Application | Reference |

|---|---|---|---|

| Silica Gel G | Toluene : Acetone (8:2) | Separation of synthesized benzimidazole. | ijcrt.org |

| Silica Gel G | Toluene : Ethyl Acetate (B1210297) : Formic Acid (5:4:1) | Monitoring reaction progress. | ijcrt.org |

| Silica Gel | Hexane (B92381)–chloroform–carbon tetrachloride–ethanol (B145695) (7:18:22:1) | High-performance TLC separation. | analyticaltoxicology.com |

| Silica Gel | Acetone : Methanol (1:1) | Purity analysis of penicillins. | wjpls.org |

Hyphenated Analytical Techniques for Enhanced Resolution and Identification

To achieve unambiguous identification and analyze trace-level components in complex mixtures, chromatographic techniques are frequently coupled, or "hyphenated," with powerful spectroscopic detectors. This approach combines the superior separation capabilities of chromatography with the definitive structural information provided by techniques like mass spectrometry and nuclear magnetic resonance. wisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that pairs the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular "fingerprint" that allows for highly specific identification of the analyte. amazonaws.comchromatographyonline.com

GC-MS is considered a gold-standard confirmatory technique. nih.gov For a compound like this compound, which requires derivatization for GC, GC-MS can confirm the identity of the derivatized analyte with a high degree of confidence. The technique is suitable for analyzing metabolites with low polarity or those that become volatile after derivatization. amazonaws.com

Table 4: Overview of GC-MS for Benzimidazole Analysis

| Aspect | Description | Reference |

|---|---|---|

| Principle | Combines GC separation with MS for identification based on mass-to-charge ratio and fragmentation patterns. | amazonaws.com |

| Sample Requirement | Analyte must be volatile and thermally stable. Derivatization is necessary for polar compounds like this compound. | nih.govamazonaws.com |

| Ionization | Typically Electron Ionization (EI), which provides reproducible fragmentation patterns for library matching. | kuleuven.be |

| Application | Qualitative identification and quantitative measurement of individual components in complex mixtures. Used as a confirmatory method in drug analysis. | nih.govamazonaws.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in modern pharmaceutical analysis, combining the versatility of liquid chromatography for separating non-volatile and thermally labile compounds with the high sensitivity and selectivity of mass spectrometry. kuleuven.bersc.orgrjpbcs.com This technique is exceptionally well-suited for the direct analysis of this compound without the need for derivatization.

The capabilities of LC-MS are further enhanced by using tandem mass spectrometry (LC-MS/MS). In this setup, a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. kuleuven.be This process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and improves selectivity and sensitivity, allowing for quantification at very low levels (e.g., µg/kg or ng/mL). nih.govelsevierpure.com LC-MS/MS methods have been extensively developed for the determination of benzimidazole residues and impurities in various matrices. nih.govelsevierpure.comiaea.orgnih.gov

Table 5: Example LC-MS/MS Parameters for Benzimidazole Analysis

| Parameter | Condition/Mode | Reference |

|---|---|---|

| Chromatography | UHPLC or HPLC with a C18 reversed-phase column. | massbank.jpiaea.org |

| Mobile Phase | Typically a gradient of acetonitrile or methanol with water containing a modifier like formic acid or ammonium fluoride. | massbank.jpelsevierpure.com |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), usually in positive ion mode. | nih.govelsevierpure.com |

| MS Mode | Tandem Mass Spectrometry (MS/MS). | nih.goviaea.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | elsevierpure.com |

| Precursor Ion | The protonated molecule [M+H]⁺. For 1H-Benzimidazole, m/z 119.06. | massbank.jp |

| Detection Limits | Can reach levels as low as 0.005 ng. | elsevierpure.com |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Coupling

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful hyphenated techniques for the unambiguous structural elucidation of unknown compounds in complex mixtures. wisdomlib.orgnih.gov By directly coupling an LC system to an NMR spectrometer, it is possible to acquire detailed structural information on analytes as they are separated chromatographically. iosrphr.org This is particularly valuable for identifying impurities, degradation products, or metabolites without the need for prior isolation. nih.gov

Several operational modes exist for LC-NMR, including on-flow (continuous measurement), stopped-flow (the chromatographic flow is paused to acquire data on a specific peak), and loop-storage. researchgate.net A more recent advancement is LC-SPE-NMR, where peaks are trapped on solid-phase extraction (SPE) cartridges post-separation. This allows for the concentration of the analyte and the use of deuterated solvents for NMR analysis, significantly enhancing sensitivity. researchgate.net The integration of MS into an LC-NMR system (LC-NMR-MS) provides complementary molecular weight and fragmentation data, creating a comprehensive platform for structural characterization. researchgate.net

Table 6: LC-NMR Operational Modes and Applications

| Mode | Description | Primary Application | Reference |

|---|---|---|---|

| On-Flow | NMR spectra are acquired continuously as the eluent flows through the NMR probe. | Rapid screening of major components in a mixture. | researchgate.net |

| Stopped-Flow | The HPLC pump is stopped when the analyte of interest is inside the NMR flow cell, allowing for longer acquisition times and 2D NMR experiments. | Detailed structural elucidation of specific, well-separated peaks. | researchgate.net |

| Loop-Storage / Peak-Trapping | Individual chromatographic peaks are stored in sample loops after the detector for subsequent, offline NMR analysis. | Analysis of multiple components from a single chromatographic run without time constraints. | researchgate.net |

| LC-SPE-NMR | Analytes are trapped on SPE cartridges, washed, and then eluted with a deuterated solvent into the NMR probe. | Trace-level impurity identification and analysis of low-concentration analytes due to significant sensitivity enhancement. | nih.govresearchgate.net |

UV-Coupled HPLC

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a primary technique for the quantification and purity assessment of this compound. This method offers excellent sensitivity and reproducibility for analyzing benzimidazole derivatives. nih.govresearchgate.net The separation is typically achieved using a reverse-phase column, such as a C18 column. amazonaws.com

The mobile phase composition is critical for achieving good separation and peak shape. A common approach involves a gradient elution using a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, such as phosphate buffer or water with an acid modifier like formic acid. sielc.comsielc.com The UV detector is set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. For related imidazole compounds, detection wavelengths around 206 nm or 250 nm have been utilized. researchgate.net The method's output, a chromatogram, provides data on the retention time (for identification) and the peak area (for quantification) of the compound. Purity is determined by assessing the presence of other peaks in the chromatogram. amazonaws.com

Table 1: Representative HPLC Method Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 mm I.D., 150 mm length, 5µm particle size) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Buffered Water (e.g., phosphate or formic acid) | Eluent that carries the sample through the column; composition is optimized for separation. |

| Elution Mode | Gradient or Isocratic | Controls the mobile phase composition during the run to optimize separation. |

| Flow Rate | 1.0 mL/min | Determines the speed of the mobile phase through the column. |

| Detection | UV Absorbance (e.g., 210-310 nm range) | Quantifies the compound by measuring its light absorbance at a specific wavelength. |

| Injection Volume | 10 µL | The volume of the sample introduced into the HPLC system. |

| Temperature | Ambient (e.g., 22°C) or controlled | Affects viscosity and separation efficiency; consistency is key. |

Advanced Purification and Isolation Techniques

Silica Gel Chromatography

Silica gel chromatography is a fundamental and widely used physical method for the purification of organic compounds like this compound from reaction mixtures or crude extracts. researchgate.net The technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). column-chromatography.com Silica gel is a polar adsorbent, meaning it will more strongly retain polar compounds. nacalaiusa.com

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude this compound sample is then loaded onto the top of the silica gel bed. youtube.com Purification is achieved by passing a solvent or a mixture of solvents through the column. A solvent gradient, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol), is often employed. Less polar impurities will travel down the column faster, while the more polar this compound (due to its hydroxyl and imidazole groups) will be retained more strongly and elute later. Fractions are collected sequentially and analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.

Recrystallization Methods

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. mt.com The principle relies on dissolving the impure solid in a hot solvent to form a saturated solution and then allowing the solution to cool slowly. wisc.edulibretexts.org As the temperature decreases, the solubility of the desired compound drops, causing it to form pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor). mt.comlibretexts.org

The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent for this compound would dissolve it completely at an elevated temperature but poorly at room or cold temperatures. ualberta.ca Given the compound's structure, polar solvents such as ethanol, methanol, water, or mixtures like ethanol/water are potential candidates. The procedure involves heating the solvent and adding the minimum amount required to fully dissolve the crude solid. ualberta.ca If insoluble impurities are present, a hot gravity filtration is performed. libretexts.org The clear, hot solution is then allowed to cool slowly to promote the formation of well-defined crystals. The purified crystals are subsequently collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. wisc.edu

Preparative HPLC for Compound Isolation

When very high purity is required or when separating complex mixtures, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice. nih.gov Unlike analytical HPLC, which aims to quantify and identify compounds, the goal of preparative HPLC is to isolate and purify a valuable product in larger quantities, from milligrams to grams. warwick.ac.uk

The process involves scaling up an analytical HPLC method. This is achieved by using columns with a larger internal diameter and packed with more stationary phase material. shimadzu.com Consequently, the flow rates of the mobile phase are significantly higher, and the sample injection volume and concentration are maximized to increase the throughput. warwick.ac.ukshimadzu.com The fundamental separation principles remain the same as in analytical HPLC, utilizing modes like reversed-phase chromatography to separate this compound from its impurities. nih.gov After passing through the column and detector, the eluent containing the purified compound is collected using a fraction collector. The collected fractions are then combined, and the solvent is removed (e.g., by rotary evaporation) to yield the isolated, high-purity this compound. warwick.ac.uk

Analytical Method Validation and Performance Parameters

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, accurate, and reproducible results. scispace.com For an HPLC method quantifying this compound, validation would be performed according to established guidelines, assessing several key performance parameters. scielo.brajol.info

Specificity: Specificity (or selectivity) is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br In an HPLC method, this is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks and by analyzing a placebo or blank sample to confirm the absence of interfering peaks at the analyte's retention time. scispace.com

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. medwinpublishers.com It is often determined by performing recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the spiked analyte that is detected (% recovery) is calculated. ajol.info

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ajol.info It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses within-laboratory variations, such as on different days, or with different analysts or equipment. researchgate.net

Quantitation Limit (LOQ): The Limit of Quantitation is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. medwinpublishers.com It is a critical parameter for the quantitative analysis of impurities or for determining low concentrations of the main compound. researchgate.net The Limit of Detection (LOD) is the lowest amount that can be detected but not necessarily quantified. ajol.info

Table 2: Summary of Key Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

| Specificity | Ability to measure the analyte without interference. | Peak for this compound is pure and well-resolved from other components. |

| Accuracy | Closeness of measured value to the true value. | Recovery typically within 98.0% to 102.0%. ajol.info |

| Precision (Repeatability) | Agreement between multiple tests on the same sample. | Relative Standard Deviation (RSD) is typically ≤ 2%. |

| Linearity | Proportionality of test results to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998. researchgate.net |

| Range | Concentration interval where the method is accurate, precise, and linear. | Typically 80% to 120% of the target concentration. medwinpublishers.com |

| Quantitation Limit (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10; RSD and accuracy must be acceptable. |

Biological Activity and Pharmacological Potential of 1h Benzoimidazol 4 Ol Derivatives

Antimicrobial Activities

1H-Benzoimidazol-4-ol derivatives have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, viruses, and protozoa.

Antibacterial Efficacy and Mechanisms of Action

Benzimidazole (B57391) derivatives are recognized as important lead molecules in the development of new antibacterial agents. rjptonline.orgresearchgate.net Their structural similarity to purines is thought to contribute to their antimicrobial properties. jyoungpharm.org The mechanism of action often involves the inhibition of essential cellular processes. For instance, some benzimidazole derivatives function by inhibiting DNA gyrase and topoisomerase II, enzymes crucial for bacterial DNA replication and transcription. biomedpharmajournal.org This inhibition ultimately leads to bacterial cell death.

Several studies have highlighted the antibacterial potential of specific this compound derivatives. For example, a series of 1,2-disubstituted benzimidazole derivatives showed good activity against various bacteria, including Bacillus cereus, Vibrio cholerae, Shigella dysenteriae, Staphylococcus aureus, and Escherichia coli. nih.gov In another study, N-substituted 2-(4-styrylphenyl)-1H-benzimidazole derivatives were found to be effective against Salmonella typhimurium. rjptonline.org The substitution pattern on the benzimidazole ring plays a crucial role in determining the antibacterial potency. For example, the presence of a p-nitrophenyl ring at the 2nd position and a chloro group at the 6th position of a quinoline (B57606) ring attached to the benzimidazole has been shown to be significant for antibacterial activity. rjptonline.org

Interactive Table: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| 1,2-disubstituted benzimidazoles | B. cereus, V. cholerae, S. dysenteriae, S. aureus, E. coli | Good activity compared to ciprofloxacin, with some compounds showing bactericidal effects within 24 hours. | nih.gov |

| N-substituted 2-(4-styrylphenyl)-1H-benzimidazoles | S. typhimurium, S. aureus | Poor activity against S. aureus but significant activity against S. typhimurium. | rjptonline.org |

| 2-substituted benzimidazoles with aspirin | E. coli, S. aureus, P. aeruginosa | Substitution with phenyl acetate (B1210297) at the 2nd position increased antimicrobial activity. | rjptonline.org |

Antifungal Efficacy and Mechanisms of Action

Benzimidazole derivatives also exhibit significant antifungal properties. researchgate.net A primary mechanism of their antifungal action is the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Specifically, these compounds can inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. mdpi.commdpi.com Another proposed mechanism is the inhibition of tubulin polymerization, which disrupts microtubule-dependent processes essential for fungal cell division and growth. nih.gov

Research has demonstrated the effectiveness of various benzimidazole derivatives against a range of fungal pathogens. For instance, certain 5-fluoro or 5-chloro substituted benzimidazoles have displayed significant antifungal activity. mdpi.com In one study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole showed potent antifungal effects against species of Candida, Aspergillus, and dermatophytes. nih.gov Another study found that novel benzimidazole-containing flavonol derivatives exhibited strong antifungal activity against Botrytis cinerea, superior to existing fungicides like boscalid (B143098) and carbendazim. nih.gov

Interactive Table: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Target Fungi | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Benzimidazole-oxadiazole compounds | Candida species | Inhibition of ergosterol biosynthesis | Moderate to potent antifungal activities. | mdpi.com |

| 1-nonyl-1H-benzo[d]imidazole, 1-decyl-1H-benzo[d]imidazole | Candida, Aspergillus, dermatophytes | Not specified | Exhibited the best antifungal activities in the study. | nih.gov |

| Benzimidazole-containing flavonol derivatives | Botrytis cinerea | Tubulin polymerization inhibition | Superior activity compared to boscalid and carbendazim. | nih.gov |

Antiviral Efficacy and Mechanisms (e.g., Human Cytomegalovirus)

The antiviral potential of benzimidazole derivatives, particularly against Human Cytomegalovirus (HCMV), is well-documented. rroij.com These compounds employ several mechanisms to inhibit viral replication. One key mechanism is the inhibition of viral polymerases, which are essential for the synthesis of viral DNA or RNA. rroij.comnih.gov Some derivatives act as allosteric inhibitors, binding to a site on the polymerase away from the active site, thereby blocking its function. nih.govnih.gov Another mechanism involves blocking the processing and maturation of viral DNA, preventing the formation of new infectious virus particles. nih.govnih.gov For instance, the benzimidazole nucleoside BDCRB inhibits the cleavage and processing of viral DNA concatemers. nih.govnih.gov Furthermore, some benzimidazole derivatives can inhibit the viral pUL97 protein kinase, which is involved in viral DNA synthesis and nuclear egress of capsids. asm.orgresearchgate.net

Several benzimidazole nucleosides have shown potent and selective inhibition of HCMV replication. nih.govasm.orgresearchgate.net For example, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) and maribavir (B1676074) are effective inhibitors of HCMV. nih.govasm.org Maribavir, an l-riboside derivative, inhibits viral DNA synthesis and capsid nuclear egress by targeting the pUL97 protein kinase. nih.govasm.org Notably, these compounds are often active against HCMV strains that are resistant to other antiviral drugs like ganciclovir. nih.govasm.org

Interactive Table: Antiviral Activity of Selected this compound Derivatives against HCMV

| Compound | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|